molecular formula C11H13N3O2 B1369990 N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide CAS No. 937601-93-9

N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide

Cat. No. B1369990
M. Wt: 219.24 g/mol
InChI Key: LIOKVVXWTRIIOJ-UHFFFAOYSA-N
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Description

“N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide” is a chemical compound with the molecular formula C11H13N3O2 . It has an average mass of 219.240 Da and a monoisotopic mass of 219.100784 Da .


Molecular Structure Analysis

The molecular structure of “N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide” includes 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . It has a molar refractivity of 59.9±0.5 cm³ .


Physical And Chemical Properties Analysis

“N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide” has a density of 1.3±0.1 g/cm³ and a molar volume of 167.5±7.0 cm³ . It has a polar surface area of 67 Ų and a polarizability of 23.8±0.5 10^-24 cm³ .

Scientific Research Applications

Antitubercular Activity

N-(2-Phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides, a closely related class to N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide, have been identified as potent antitubercular agents. These compounds demonstrate excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (Li et al., 2020); (Wu et al., 2016).

Synthesis and Structural Modifications

Advancements in the synthesis of imidazo[1,2-a]pyridine derivatives have been a focus of research. For example, a continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines represents a significant advance over traditional methods (Herath et al., 2010). Additionally, research has explored systematic structural modifications to reduce metabolism mediated by aldehyde oxidase, improving the pharmacokinetic profile of these compounds (Linton et al., 2011).

Antimycobacterial Lead Series

Imidazo[1,2-a]pyridine-8-carboxamides have been generated as novel antimycobacterial leads, showing selectivity for Mycobacterium tuberculosis with no activity on other gram-positive or gram-negative pathogens (Ramachandran et al., 2013).

Aminocarbonylation and Mechanistic Studies

The aminocarbonylation of 2-phenyimidazo[1,2-a] pyridines using chloroform as a carbon monoxide source has been studied. This method can be used for the functionalization of a wide range of N-heterocycles with medicinal interest (Sofi et al., 2020).

Pharmacokinetics and Activity against Mycobacterium tuberculosis

Research has demonstrated that imidazo[1,2-a]pyridine-3-carboxamides are potent and selective anti-TB agents with excellent in vivo pharmacokinetics, indicating potential for further development (Moraski et al., 2013).

Solid-Phase Synthesis

The solid-phase synthesis of imidazo[1,2-a]pyridine-based derivatives has been developed, enabling the efficient production of a variety of compounds for potential biological applications (Kamal et al., 2007).

Novel Antiviral Agents

A series of imidazo[1,2-a]pyridines has been designed and tested as antirhinovirus agents, indicating the potential of these compounds in antiviral therapeutics (Hamdouchi et al., 1999).

Antimicrobial Activity against Mycobacterium avium

Imidazo[1,2-a]pyridine-3-carboxamides have been found to be active antimicrobial agents against Mycobacterium avium infection in vivo, suggesting their potential as a new class of antibiotics (Moraski et al., 2016).

Safety And Hazards

“N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c15-7-1-4-13-11(16)9-2-3-10-12-5-6-14(10)8-9/h2-3,5-6,8,15H,1,4,7H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOKVVXWTRIIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1C(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594786
Record name N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide

CAS RN

937601-93-9
Record name N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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